Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate
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Overview
Description
Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate is a chemical compound with a complex structure that includes an ester, a ketone, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of ethyl acetoacetate with a phosphorylating agent such as diisopropyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base like sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the phosphoryl group.
Diisopropyl phosphite: A phosphorylating agent used in the synthesis of the target compound.
Phosphonic acids: Products of the oxidation of the target compound.
Uniqueness
Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate is unique due to its combination of an ester, ketone, and phosphoryl group within a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
67176-45-8 |
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Molecular Formula |
C14H25O6P |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-di(propan-2-yloxy)phosphorylbut-2-enoate |
InChI |
InChI=1S/C14H25O6P/c1-7-18-14(16)13(12(6)15)8-9-21(17,19-10(2)3)20-11(4)5/h8,10-11H,7,9H2,1-6H3 |
InChI Key |
FLOWIHARITUXKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCP(=O)(OC(C)C)OC(C)C)C(=O)C |
Origin of Product |
United States |
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